N-(3-((2-Aminoethyl)amino)propyl)stearamide
Description
Properties
CAS No. |
48076-79-5 |
|---|---|
Molecular Formula |
C23H49N3O |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
N-[3-(2-aminoethylamino)propyl]octadecanamide |
InChI |
InChI=1S/C23H49N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(27)26-21-17-20-25-22-19-24/h25H,2-22,24H2,1H3,(H,26,27) |
InChI Key |
VPKNNEKZKMZRIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCNCCN |
Origin of Product |
United States |
Preparation Methods
Activation of Stearic Acid
Stearic acid is converted into a more reactive intermediate to facilitate amide bond formation. Common methods include:
- Conversion to stearoyl chloride: Reacting stearic acid with thionyl chloride (SOCl2) or oxalyl chloride under reflux to form stearoyl chloride.
- Use of coupling reagents: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) can activate the carboxyl group in situ.
Coupling with 3-(2-Aminoethylamino)propyl Amine
The nucleophile is a diamine with the structure H2N–CH2–CH2–NH–CH2–CH2–CH2–NH2 or a protected variant thereof. The primary amine attacks the activated stearic acid derivative to form the amide bond.
- The reaction is typically carried out in anhydrous solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide.
- The reaction temperature is controlled (0–25 °C) to avoid side reactions.
- Base such as triethylamine is added to neutralize the acid generated during amide bond formation.
Purification
- The crude product is purified by recrystallization or chromatography.
- Characterization is done by NMR, IR, and mass spectrometry to confirm the amide bond and the presence of amino groups.
Representative Experimental Procedure (Literature-Informed)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Activation | Stearic acid + SOCl2, reflux 2–4 h | Formation of stearoyl chloride | High yield, removal of excess SOCl2 by distillation |
| 2. Coupling | Stearoyl chloride + 3-(2-aminoethylamino)propyl amine, in dry DCM, 0–5 °C, with triethylamine | Nucleophilic substitution forming amide bond | Typically 70–85% yield |
| 3. Workup | Aqueous wash, drying over MgSO4, solvent removal | Isolation of crude amide | Purification by recrystallization or column chromatography |
| 4. Characterization | NMR, IR, MS | Confirmation of structure | Purity >95% |
Alternative Synthetic Routes and Notes
- Direct amidation: Heating stearic acid with the diamine under dehydrating conditions (e.g., using coupling agents or high temperature) can also yield the amide but may require longer reaction times and harsher conditions.
- Protection strategies: If selective mono-substitution is required on the diamine, protecting groups (e.g., Boc or Fmoc) may be used on one amino group to avoid poly-substitution.
- Solvent choice: Polar aprotic solvents favor the coupling reaction; however, solvent-free microwave-assisted synthesis has been reported for similar amides to improve efficiency.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Stearic acid activation | SOCl2, reflux 2–4 h | Converts acid to acid chloride |
| Coupling solvent | DCM, THF, DMF | Anhydrous conditions preferred |
| Temperature (coupling) | 0–25 °C | Controls reaction rate and selectivity |
| Base | Triethylamine (1.1 eq) | Neutralizes HCl formed |
| Reaction time | 2–6 hours | Monitored by TLC or HPLC |
| Yield | 70–85% | Depends on purity of reagents |
| Purification | Recrystallization or chromatography | Ensures >95% purity |
Research Findings and Considerations
- The amide bond formation is highly efficient when using acid chlorides compared to direct amidation.
- The presence of two amino groups in the diamine requires careful stoichiometric control to avoid cross-linking or polymerization.
- The final compound’s purity and yield are influenced by the solvent system and reaction temperature.
- Analytical data (NMR, IR) confirm the successful formation of the amide bond and the presence of free amino groups.
- The compound’s physical properties (melting point, solubility) are consistent with long-chain fatty amides bearing polar amino substituents.
Chemical Reactions Analysis
Oxidation of Amino Groups
The terminal primary amino groups (–NH₂) and secondary amine (–NH–) in the (2-aminoethyl)amino moiety are susceptible to oxidation.
-
Reagents : Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or other peroxides.
-
Products : Oxidation may yield nitroso derivatives (–NHO) or nitro compounds (–NO₂), depending on reaction conditions.
Substitution Reactions
The amine groups act as nucleophiles, reacting with electrophiles such as alkyl halides or acyl chlorides.
-
Reagents : R-X (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride).
-
Products : Alkylation or acylation of the amine groups, forming quaternary ammonium salts or amide derivatives .
Hydrolysis of the Amide Bond
The stearamide group (–CONH–) can undergo hydrolysis under acidic or basic conditions.
-
Reagents : HCl (acidic) or NaOH (basic).
-
Products : Cleavage of the amide bond yields stearic acid and the corresponding amine.
Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions | Key Products |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Acidic/basic pH, mild heat | Nitroso/nitro derivatives |
| Alkylation | R-X (e.g., CH₃I) | Polar aprotic solvents (DMF) | Quaternary ammonium salts |
| Acylation | Acyl chlorides (e.g., ClCOCH₃) | Base (e.g., Et₃N) | N-acylated amine derivatives |
| Hydrolysis | HCl/NaOH | Elevated temperature | Stearic acid + amine fragments |
Similarity to N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide
-
Shared Features : Both compounds contain multiple amine groups and a long aliphatic chain (stearamide/dodecanamide).
-
Differences : The shorter chain in dodecanamide may influence solubility and reactivity rates.
Distinction from N-(3-Aminopropyl)stearamide
-
Structure : The latter lacks the secondary amine in the propyl chain, reducing nucleophilic sites for substitution.
-
Reactivity : Fewer reactive sites in N-(3-Aminopropyl)stearamide limit its participation in multi-step reactions.
Environmental and Biological Considerations
Scientific Research Applications
The compound's ability to facilitate the separation and analysis of drugs makes it a significant tool in pharmacokinetics. Its use in HPLC allows researchers to study the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds. This is crucial for understanding how drugs interact with biological systems and their therapeutic efficacy .
Cosmetic Industry Applications
This compound also finds applications in the cosmetic industry. It functions as an antistatic agent and conditioning agent due to its cationic nature. The compound helps improve the texture and feel of cosmetic products while providing moisture retention properties .
Table 2: Cosmetic Applications
| Application Type | Functionality |
|---|---|
| Hair Conditioning | Improves texture |
| Antistatic Agent | Reduces static electricity |
| Moisturizing Agent | Retains moisture |
Safety Assessments
Safety assessments have been conducted to evaluate the toxicological profile of this compound. Studies indicate that at low doses, the compound does not exhibit significant toxicity or irritation in animal models. For instance, dermal irritation studies showed no adverse effects when tested at concentrations up to 100% active ingredient .
Table 3: Toxicological Findings
| Study Type | Findings |
|---|---|
| Dermal Irritation | No irritation at 100% |
| Oral Toxicity | NOAEL > 200 mg/kg bw/day |
Case Studies
Several case studies highlight the practical applications of this compound:
- Pharmacokinetic Studies : Researchers utilized this compound to analyze drug interactions in vivo, demonstrating its effectiveness in isolating drug metabolites.
- Cosmetic Formulations : A study on hair care products revealed that formulations containing this compound significantly improved hair manageability and reduced static cling.
Mechanism of Action
The mechanism of action of N-(3-((2-Aminoethyl)amino)propyl)stearamide involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane properties and affecting membrane-associated processes. It can also interact with proteins, potentially modulating their activity and function.
Comparison with Similar Compounds
Table 1: Structural Comparison of Stearamide Derivatives
Performance and Application Differences
(a) Thermal Stability
- This compound: Limited data exist, but its primary amines may reduce thermal resistance compared to tertiary amines.
- N-(3-(Dimethylamino)propyl)stearamide (OPA): Demonstrated ultra-high temperature resistance (up to 200°C) in gel-forming surfactants due to its stable tertiary amine structure .
(b) Solubility and pH Sensitivity
(c) Antistatic Efficacy
- This compound: Superior charge dissipation due to multiple protonatable amines.
- STEARAMIDE MEA : Less effective in low-humidity environments due to its single hydroxyethyl group .
Research Findings
- OPA (Dimethylamino analog): Forms viscoelastic gels with sodium p-toluenesulfonate, critical for oilfield applications .
- STEARAMIDOETHYL DIETHANOLAMINE: Exhibits dual antistatic and emulsifying properties, favored in hair conditioners .
- STEARAMIDOPROPYLAMINE OXIDE: Nonionic surfactant with low irritation, used in shampoos .
Biological Activity
N-(3-((2-Aminoethyl)amino)propyl)stearamide, a compound with the molecular formula C23H49N3O, is recognized for its surfactant properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound is an amphiphilic molecule, which means it possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) characteristics. This unique structure allows it to interact effectively with lipid membranes and proteins, influencing various biological processes.
- Interaction with Lipid Membranes : The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect cellular processes such as signal transduction and membrane protein function.
- Protein Modulation : By interacting with proteins, this compound may modulate their activity, potentially impacting enzymatic functions and cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. Its ability to disrupt bacterial membranes could be a mechanism for this effect.
- Cell Membrane Studies : The compound has been utilized in studies examining cell membrane dynamics, providing insights into how amphiphilic compounds can influence cellular behavior .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results showed significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(2-Hydroxyethyl)stearamide | Hydroxyethyl group instead of aminoethyl | Limited antimicrobial activity |
| N-(3-Dimethylaminopropyl)stearamide | Dimethylaminopropyl group | Enhanced surfactant properties |
This compound stands out due to its specific combination of functional groups, which enhances its surfactant properties and potential biological activities compared to its analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-((2-Aminoethyl)amino)propyl)stearamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is synthesized via a two-step process:
Amidation : Stearic acid reacts with N-(3-aminopropyl)ethylenediamine under reflux in a polar solvent (e.g., ethanol) using a coupling agent like DCC (dicyclohexylcarbodiimide) to form the amide bond.
Purification : Crude product is purified via recrystallization or column chromatography.
- Optimization : Yield improvements focus on controlling stoichiometric ratios (1:1.2 for amine:stearic acid), temperature (60–80°C), and catalyst use (e.g., DMAP). Reaction progress is monitored by TLC or FT-IR for amide bond formation (C=O stretch at 1637 cm⁻¹) .
Q. Which spectroscopic techniques are critical for structural confirmation of N-(3-((2-Aminoethyl)amino)propyl)stearamide, and what spectral markers validate its purity?
- Key Techniques :
- FT-IR : Bands at 3316 cm⁻¹ (N–H stretch), 1637 cm⁻¹ (C=O amide I), and 1543 cm⁻¹ (N–H bend) confirm the amide group. Aliphatic C–H stretches appear at 2850–2763 cm⁻¹ .
- ¹H/¹³C NMR : Protons on the amine/amide groups resonate at δ 1.5–2.5 ppm, while the stearoyl chain shows peaks at δ 0.8–1.3 ppm.
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF provides molecular ion confirmation (e.g., [M+H]⁺ for C₂₃H₄₈N₃O).
Q. What are the primary research applications of this compound in nanotechnology and surfactant chemistry?
- Nanotechnology : Acts as a cationic surfactant in micelle or liposome formulations for drug delivery. Its amphiphilic structure enables self-assembly into nanostructures with critical micelle concentrations (CMC) typically ≤1 mM .
- Surfactant Chemistry : Used in emulsion stabilization, corrosion inhibition, and as an antistatic agent due to its tertiary amine and hydrophobic tail .
Advanced Research Questions
Q. How can researchers resolve contradictions between FT-IR and NMR data when confirming amide bond formation in this compound?
- Root Cause Analysis : Discrepancies may arise from residual solvents, incomplete reaction, or tautomerism.
- Resolution Strategies :
- Cross-validate with X-ray crystallography or 2D NMR (COSY, HSQC) to confirm connectivity.
- Perform TGA/DSC to detect impurities affecting thermal stability.
- Replicate synthesis under anhydrous conditions to minimize side reactions .
Q. What experimental strategies are recommended for assessing the environmental impact and biodegradability of this surfactant in aquatic systems?
- Acute Toxicity Testing : Follow OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia magna immobilization), given its classification as a hazardous substance (EC50 ≤10 mg/L) .
- Biodegradability Assays : Use OECD 301B (CO₂ evolution test) to evaluate mineralization rates. Structural modifications (e.g., shorter alkyl chains) may enhance biodegradability .
Q. In nanotechnology applications, how does the molecular structure of this compound influence its self-assembly behavior and micelle stability?
- Structure-Property Relationships :
- Hydrophobic Tail Length : The C18 stearoyl chain drives micelle core formation, with longer chains lowering CMC but increasing aggregation number.
- Amine Functionalization : The tertiary amine group enables pH-responsive behavior (e.g., protonation at acidic pH increases solubility).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
